Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-

Description

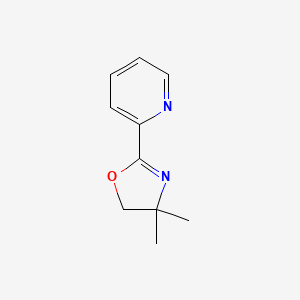

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (CAS: 109660-12-0), is a heterocyclic compound featuring a pyridine ring substituted with a 4,4-dimethyl-2-oxazoline group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for nicotinic acid derivatives and NADP analogs involved in calcium signaling studies . The compound is commercially available with ≥98% purity and requires storage at 2–8°C under argon to maintain stability .

Properties

IUPAC Name |

4,4-dimethyl-2-pyridin-2-yl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-5-3-4-6-11-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANPCQHDEUORJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395559 | |

| Record name | Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109660-12-0 | |

| Record name | Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- typically involves the reaction of 2-bromopyridine with 2-amino-2-methylpropanol under basic conditions to form the oxazoline ring . The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- undergoes various chemical reactions, including:

Oxidation: Catalyzed by ruthenium complexes, this compound can participate in C-H bond oxidation reactions.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and oxidized products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- has a molecular formula of and a molecular weight of approximately 190.24 g/mol. The compound features a pyridine ring substituted with a 4,5-dihydro-4,4-dimethyl-2-oxazoline moiety, which contributes to its reactivity and stability in various chemical environments .

Medicinal Chemistry

The compound's structure allows it to function as a potential pharmacophore in drug design. Its derivatives are being investigated for their ability to interact with biological macromolecules, making them candidates for therapeutic agents.

Antimicrobial and Anticancer Activities

Research indicates that pyridine derivatives exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that similar compounds can inhibit specific enzymes or receptors involved in disease pathways .

Ligands in Coordination Chemistry

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- serves as a ligand in coordination chemistry. It forms complexes with various metals which can catalyze reactions such as oxidation processes . This application is particularly relevant in developing new catalysts for organic transformations.

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science:

Advanced Materials Development

The compound is utilized in creating advanced materials including polymers and coatings. Its stability under various conditions allows it to be incorporated into materials that require durability and resistance to degradation .

Catalysis

In industrial applications, pyridine derivatives are employed as ligands in catalytic processes. For example, they are used in ruthenium-catalyzed C-H bond oxidation reactions of arylalkanes, showcasing their utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as ruthenium, to facilitate the activation and transformation of substrates through various catalytic cycles . The molecular targets and pathways involved depend on the specific catalytic reaction being studied .

Comparison with Similar Compounds

4-n-Butyl-3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine

- Structure : A 4-n-butyl substituent replaces the hydrogen at the pyridine’s 4-position.

- Synthesis : Prepared via n-butyllithium addition to 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine, followed by oxidation (O₂ bubbling) and acid hydrolysis. Yield: 71% .

- Properties : Melting point (m.p.) 121–123°C; NMR data (δ 8.94 ppm for aromatic protons) indicates electronic effects from the alkyl chain .

4-Phenyl-3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine

- Structure : A phenyl group at the pyridine’s 4-position.

- Synthesis : Phenyllithium addition under –78°C conditions, yielding 75% after purification.

- Properties: NMR (δ 7.39 ppm for phenyl protons) highlights enhanced aromaticity. No m.p. reported, but TLC Rf = 0.32 .

5-Ethynyl-3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine

3-Bromo-5-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)pyridine

Key Observations :

- Alkyl/aryl lithium reagents enable regioselective substitutions but require stringent temperature control.

- Acid hydrolysis (3 N HCl) is critical for deprotecting oxazoline precursors .

Physicochemical Properties

Insights :

- Methyl groups in the oxazoline ring (δ 1.36–1.39 ppm) provide steric bulk, influencing solubility and reactivity.

- Ethynyl substituents introduce sp-hybridized carbons, altering electronic density .

Commercial Availability and Stability

Key Contrasts and Research Implications

- Reactivity : Brominated and ethynyl derivatives offer pathways for further functionalization, unlike alkyl/aryl analogs .

- Tautomerism : Oxazoline derivatives favor enamine forms in the solid state, but protonation shifts equilibrium to keto forms, critical for catalytic applications .

- Synthetic Challenges: Lower yields (46–61%) for the target compound compared to analogs (62–75%) suggest optimization needs in organolithium reactions .

Biological Activity

Pyridine, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-, also known as 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine (CAS No. 109660-12-0), is a heterocyclic compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

- Molecular Formula: C₁₀H₁₂N₂O

- Molecular Weight: 176.21 g/mol

- PubChem CID: 3724387

Biological Activity Overview

Pyridine derivatives, including 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine, have been studied for their potential pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance:

- Mycobacterium tuberculosis Inhibition : Research indicated that certain pyridine derivatives exhibit significant bactericidal activity against Mycobacterium tuberculosis, particularly in intracellular environments within human macrophages. Compounds similar to 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine were effective at concentrations below 1 μg/ml .

- Gram-positive Bacteria : Other derivatives have shown efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). These compounds disrupt bacterial cell division by inhibiting key proteins involved in the process .

The mechanism by which pyridine derivatives exert their biological effects often involves interaction with specific molecular targets:

- Enzyme Interaction : The oxazole ring in the compound can modulate enzyme activity by binding to active sites or altering conformational states.

- Receptor Modulation : The pyridine moiety can engage in hydrogen bonding and π-π interactions with receptors, influencing their activation or inhibition.

Research Applications

The compound has been explored for various applications in scientific research:

- Drug Development : Its unique structural features make it a promising pharmacophore for designing new therapeutic agents aimed at treating infections or other diseases.

- Chemical Synthesis : It serves as a building block in synthesizing more complex molecules relevant to medicinal chemistry and materials science.

- Biochemical Assays : The compound is utilized as a ligand in biochemical assays to study enzyme interactions and receptor binding affinities .

Table: Summary of Biological Activities and Findings

| Study | Biological Activity | Target Organism | Concentration | Key Findings |

|---|---|---|---|---|

| Jallapally et al., 2014 | Bactericidal | M. tuberculosis | < 1 μg/ml | Significant activity against intracellular bacilli |

| Fang et al., 2019 | Antibacterial | MRSA/VREF | Varies | Disruption of FtsZ polymerization leading to cell death |

| AlNeyadi et al., 2017 | Enzyme Inhibition | β-lactamase-producing bacteria | N/A | Covalent bonding with Ser70 inhibits enzyme activity |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)pyridine and its derivatives?

The compound is synthesized via lithiation of 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)pyridine using n-butyllithium in anhydrous THF at -20°C, followed by oxygenation with O₂ gas and quenching. Subsequent acid hydrolysis (3 N HCl, acetic acid, 95°C, 36 h) removes the oxazoline protecting group to yield substituted nicotinic acids. Purification involves column chromatography (e.g., 20–50% ethyl acetate/hexanes) and lyophilization .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Characterization employs:

- TLC (e.g., Rf 0.35 in EtOAc:hexanes 2:3) to monitor reaction progress.

- 1H/13C NMR to confirm substituent positions and integration ratios (e.g., δ 8.85 ppm for pyridine protons).

- LC-MS for molecular ion confirmation (e.g., m/z 201.2 [M+1]) .

Q. What solvent systems are effective for chromatographic purification of oxazoline-containing intermediates?

Polar solvents like ethyl acetate/hexanes (gradient 20–70%) or dichloromethane/methanol/acetic acid (90:9:1) are used for silica-based column chromatography. For boronate intermediates, toluene with Dean-Stark traps aids azeotropic drying .

Advanced Research Questions

Q. How does tautomerism influence the reactivity of 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)pyridine derivatives?

X-ray crystallography and DFT studies (B3LYP/6-311G(d)) reveal that the enamine tautomer dominates in the solid state and solution (CDCl₃), while protonation stabilizes the keto form . Solvent polarity (e.g., DMSO vs. CDCl₃) shifts tautomeric equilibria, impacting reactivity in coupling reactions .

Q. What strategies enable functionalization of the oxazoline ring for organometallic applications?

- Organotin derivatives : Phenyllithium addition at -78°C forms hypercoordinated tin complexes (e.g., 4-phenyl-3-oxazolinylpyridine), enabling polymerization via Wurtz coupling or Wilkinson catalysts .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 5-phenyl substitution) use Pd(PPh₃)₄ in dimethoxyethane/Na₂CO₃ at 90°C .

Q. How do computational methods resolve contradictions in experimental tautomer identification?

Discrepancies between solid-state (enamine) and solution (minor keto) tautomers are addressed via DFT calculations with solvation models (SM8/SMD). Energy differences (e.g., ΔG < 2 kcal/mol for 3d) suggest solvent-dependent equilibria, validated by variable-temperature NMR .

Data Contradiction Analysis

Q. Why do NMR studies report minor keto tautomers despite solid-state enamine dominance?

While X-ray confirms enamine prevalence in crystals, NMR detects keto forms in polar solvents (e.g., CD₃OD) due to proton exchange dynamics. DFT simulations corroborate that solvation stabilizes keto forms transiently, creating observable minor populations .

Methodological Recommendations

- Synthetic Optimization : Use cryostatic control (-20°C to -78°C) for lithiation to prevent side reactions .

- Structural Analysis : Combine X-ray diffraction (ORTEP-3 GUI) with DFT for tautomer resolution .

- Functionalization : Prioritize Pd-catalyzed cross-coupling over organotin routes for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.